1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride
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Overview
Description
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride is a fluorinated organic compound It is characterized by the presence of seven fluorine atoms and a sulfonyl chloride group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride typically involves the fluorination of a suitable precursor. One common method is the reaction of 1,1,2,2,3,3,3-Heptafluoropropane with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl fluorides or other derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl fluorides, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorination but lacking the sulfonyl chloride group.
1,1,1,2,2,3,3-Heptachloropropane: A chlorinated analog with different reactivity and applications.
1,1,1,3,3,3-Hexafluoropropane: Another fluorinated compound with fewer fluorine atoms and different chemical properties.
Uniqueness
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride is unique due to the combination of its highly fluorinated structure and the presence of a reactive sulfonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7O2S/c4-14(12,13)3(10,11)1(5,6)2(7,8)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMSYINDYKBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022768 |
Source
|
Record name | Heptafluoropropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140681-08-9 |
Source
|
Record name | Heptafluoropropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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